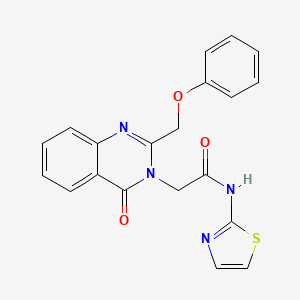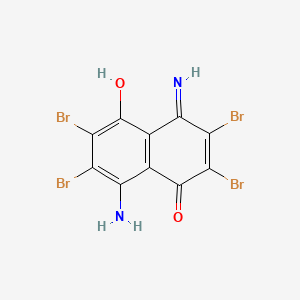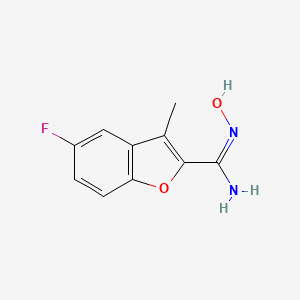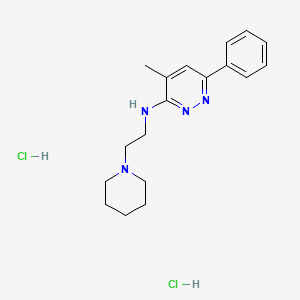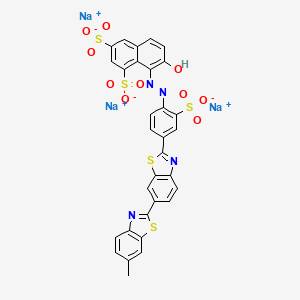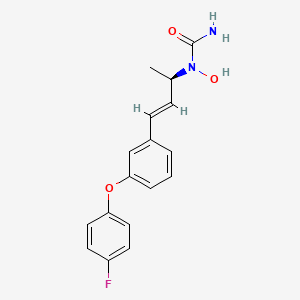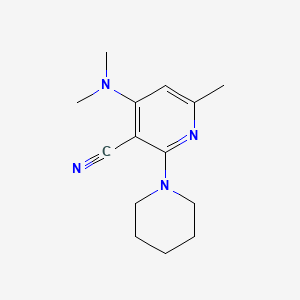
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- is a heterocyclic compound that contains a pyridine ring substituted with a carbonitrile group, a dimethylamino group, a methyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)pyridine with cyanogen bromide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridinecarbinols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino and piperidinyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarbonitrile, 2,6-dimethyl-4-(1-piperidinyl)-
- 4,6-dimethyl-2-[[2-oxo-2-(1-piperidinyl)ethyl]thio]-3-pyridinecarbonitrile
- 3-Pyridinecarbonitrile, 2,4-dibromo-
Uniqueness
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(1-piperidinyl)- is unique due to the presence of both the dimethylamino and piperidinyl groups, which can enhance its chemical reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
137440-94-9 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
4-(dimethylamino)-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N4/c1-11-9-13(17(2)3)12(10-15)14(16-11)18-7-5-4-6-8-18/h9H,4-8H2,1-3H3 |
InChI Key |
MRRUIJWUKZCIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCCC2)C#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



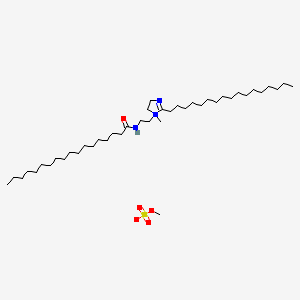

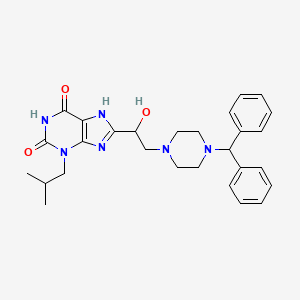
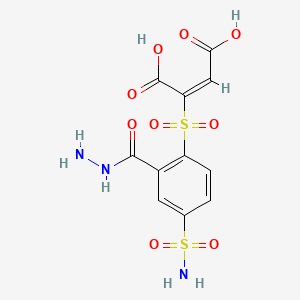
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
